1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H16N4/c10-9-3-6-13(11-9)8-7-12-4-1-2-5-12/h3,6H,1-2,4-5,7-8H2,(H2,10,11) |
InChI Key |
MZUFHUDESMCEBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN2C=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine typically involves the alkylation of pyrazole with a pyrrolidine derivative. One common method includes the reaction of 1H-pyrazole with 2-(pyrrolidin-1-yl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically amines or alcohols.
Substitution: The major products are substituted pyrazoles.
Scientific Research Applications
1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomerism: Pyrazol-3-amine vs. Pyrazol-5-amine
The position of the amine group on the pyrazole ring significantly impacts molecular interactions and physicochemical properties. For example:
- 1-[1-(Pyridin-4-yl)ethyl]-1H-pyrazol-5-amine (CAS 956506-52-8) has an amine at the C5 position and a pyridinyl-ethyl substituent at N1. This positional isomer exhibits a molecular weight of 188.23 g/mol and may engage in distinct hydrogen-bonding patterns compared to the C3-amine derivative .
Substituent Variations
Substituents on the pyrazole ring modulate solubility, stability, and bioactivity:
Physicochemical Properties
Limited data are available for the target compound, but comparisons can be inferred:
- Melting Points : reports a melting point of 104–107°C for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, indicating that alkylamine substituents may lower melting points compared to aromatic analogs .
- Spectroscopy : The pyrrolidine group in the target compound would likely produce distinct $ ^1H $ NMR shifts (e.g., δ 2.5–3.0 ppm for pyrrolidine protons) compared to SEM-protected derivatives (δ 0.1–0.5 ppm for trimethylsilyl groups) .
Biological Activity
1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine, also known as 4-Bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by various studies and data.
- Chemical Formula : C9H15BrN4
- CAS Number : 13496-17-8
- Molecular Weight : 287.15 g/mol
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that various pyrrolidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values :
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| PA-1 | S. aureus | 0.0039 |
| PA-1 | E. coli | 0.025 |
| Other Pyrrolidine Derivatives | B. subtilis | 4.69 - 22.9 |
| Other Pyrrolidine Derivatives | S. aureus | 5.64 - 77.38 |
| Other Pyrrolidine Derivatives | E. coli | 2.33 - 156.47 |
These results suggest that the structural modifications in pyrrolidine derivatives significantly affect their antibacterial potency .
Antifungal Activity
In addition to antibacterial effects, the compound also demonstrates antifungal activity against various strains, including Candida albicans. The MIC values for antifungal activity were reported as follows:
| Compound | Target Fungi | MIC (µM) |
|---|---|---|
| Pyrrolidine Derivatives | C. albicans | 16.69 - 78.23 |
| Pyrrolidine Derivatives | Fusarium oxysporum | 56.74 - 222.31 |
This indicates a promising potential for these compounds in treating fungal infections .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects.
In Vitro Studies :
Research has demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation effectively.
Case Study :
A study focused on the effect of a pyrazole derivative on colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) showed promising results with IC50 values indicating effective inhibition of cancer cell growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. Modifications in the pyrrolidine and pyrazole moieties can lead to variations in potency against bacterial, fungal, and cancerous cells.
Key Observations:
- The presence of halogen substituents enhances antibacterial activity.
- Structural modifications can lead to improved selectivity for specific targets in cancer therapy.
Q & A
(Basic) What are the common synthetic routes for preparing 1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine?
Methodological Answer:
The synthesis typically involves condensation reactions or functional group transformations . For example:
- Hydrazine-mediated cyclization : Reacting a substituted propenone with hydrazine derivatives in alcohols (e.g., methanol or ethanol) under reflux, followed by purification via column chromatography .
- Copper-catalyzed coupling : As demonstrated in analogous pyrazole syntheses, cesium carbonate and copper(I) bromide can facilitate C-N bond formation between pyrrolidine-containing precursors and pyrazole intermediates at 35–50°C .
- Post-synthetic modifications : The primary amine group can be sulfonated using chlorosulfonic acid to yield sulfonyl chloride derivatives, enabling further derivatization for biological studies .
(Basic) How is the structural confirmation of this compound achieved?
Methodological Answer:
- Spectroscopic analysis :
- ¹H/¹³C NMR : Characteristic shifts for the pyrrolidine ethyl chain (δ ~2.5–3.0 ppm for N-CH₂ and δ ~1.4–1.8 ppm for pyrrolidine protons) and pyrazole ring protons (δ ~6.5–7.8 ppm) .
- LCMS/HRMS : Molecular ion peaks (e.g., m/z 215 [M+H]⁺ for related pyrazol-3-amine derivatives) confirm molecular weight .
- X-ray crystallography : Single-crystal diffraction resolves bond angles and spatial arrangements, though no data exists specifically for this compound; analogous pyrazoles show planar pyrazole rings and tetrahedral geometry at the pyrrolidine nitrogen .
(Advanced) What strategies enable functionalization of this compound for targeted applications?
Methodological Answer:
- Sulfonation : React with chlorosulfonic acid to generate sulfonyl chloride intermediates, which can be coupled with amines or alcohols to produce sulfonamides/sulfonate esters for biological screening .
- Schiff base formation : The primary amine can condense with aldehydes/ketones to form imines, useful in metal coordination chemistry or as enzyme inhibitors .
- Heterocycle fusion : Introduce substituents at the pyrazole C4/C5 positions via cross-coupling (e.g., Suzuki-Miyaura) to modulate electronic properties .
(Advanced) What pharmacological activities are reported for structurally related pyrazole-3-amine derivatives?
Methodological Answer:
- NLRP3 inflammasome inhibition : Analogues like 1-(2-(piperidin-1-yl)ethyl)-1H-pyrazole-3-sulfonamide show in vitro activity (IC₅₀ < 1 µM) in suppressing interleukin-1β release, suggesting potential anti-inflammatory applications .
- Endothelium-derived hyperpolarizing factor (EDHF) activity : Pyrazole derivatives with amino groups exhibit vasorelaxant effects in rabbit arteries via 15-lipoxygenase metabolite pathways .
- Antimicrobial properties : 4-Arylmethylpyrazol-3-amines demonstrate moderate antibacterial activity against Staphylococcus aureus (MIC ~8–16 µg/mL) .
(Advanced) How can computational methods optimize the study of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or binding affinity. For example, DFT studies on pyridylpyrazole derivatives correlate substituent effects with stability .
- Molecular docking : Model interactions with biological targets (e.g., NLRP3) using software like AutoDock Vina. Align with SAR data to prioritize synthetic targets .
- MD simulations : Assess conformational flexibility in aqueous or lipid bilayer environments to guide prodrug design .
(Basic) What are optimal purification conditions for this compound?
Methodological Answer:
- Chromatography : Use silica gel columns with gradient elution (e.g., 0–100% ethyl acetate/hexane) to resolve polar amine byproducts .
- Recrystallization : Polar solvents like ethanol or acetonitrile yield high-purity crystals, especially after salt formation (e.g., hydrochloride salts) .
- HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) achieve >95% purity for biological assays .
(Advanced) How do structural modifications influence the bioactivity of pyrazole-3-amine derivatives?
Methodological Answer:
- Pyrrolidine vs. piperidine substitution : Piperidine analogues (e.g., 1-(2-(piperidin-1-yl)ethyl derivatives) show enhanced metabolic stability but reduced solubility compared to pyrrolidine-containing compounds .
- Aryl substituents : Electron-withdrawing groups (e.g., -CF₃) at the pyrazole C4 position increase antimicrobial potency, while bulky aryl groups improve NLRP3 binding .
- Amine functionalization : Acylation or sulfonation of the -NH₂ group can mitigate cytotoxicity while retaining target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
